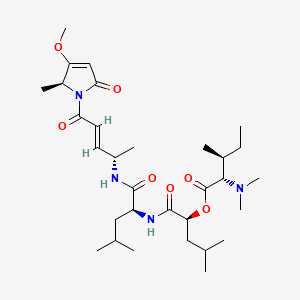

Gallinamide A

描述

属性

CAS 编号 |

1208232-55-6 |

|---|---|

分子式 |

C31H52N4O7 |

分子量 |

592.8 g/mol |

IUPAC 名称 |

[(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate |

InChI |

InChI=1S/C31H52N4O7/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39)/b14-13+/t20-,21-,22-,23-,25-,28-/m0/s1 |

InChI 键 |

ASRBKZHDORPEHO-KYJIWOQOSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)/C=C/C(=O)N1[C@H](C(=CC1=O)OC)C)N(C)C |

规范 SMILES |

CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C |

其他CAS编号 |

1208232-55-6 |

序列 |

IXL |

同义词 |

Gallinamide A; [(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate |

产品来源 |

United States |

Biosynthesis and Producing Organism Biology of Gallinamide a

Biosynthetic Pathway Elucidation

The biosynthesis of Gallinamide A is presumed to follow a hybrid pathway involving both Nonribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS). This is a common strategy employed by microorganisms to generate a diverse array of bioactive secondary metabolites. nih.gov

Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Involvement

The structure of this compound strongly suggests its assembly by a hybrid NRPS-PKS system. Such systems are modular, with each module responsible for the incorporation and modification of a specific building block, either an amino acid (by NRPS modules) or a short-chain carboxylic acid (by PKS modules). researchgate.netnih.gov The peptide bonds and the carbon-carbon bonds of the backbone are formed in a sequential, assembly-line fashion. scienceopen.com

The presence of unusual amino acid residues and a polyketide-derived portion in this compound is characteristic of metabolites produced by these enzymatic mega-assemblies. nih.gov It has been hypothesized that a gene duplication event may have been involved in the evolution of the tandem NRPS-PKS modules responsible for the synthesis of repeating structural motifs within the this compound molecule. ccap.ac.uk

Table 1: General Organization of NRPS and PKS Modules

| Enzyme System | Core Domains | Function |

| NRPS | Adenylation (A), Peptidyl Carrier Protein (PCP), Condensation (C) | Selects and activates a specific amino acid, tethers the growing peptide chain, and catalyzes peptide bond formation. |

| PKS | Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP) | Catalyzes the decarboxylative condensation of an extender unit with the growing polyketide chain, selects the extender unit (e.g., malonyl-CoA), and tethers the growing polyketide chain. |

This table provides a generalized overview of the core domains in NRPS and PKS systems, which are thought to be involved in the biosynthesis of this compound.

Genetic Basis of this compound Production

The genetic blueprint for this compound biosynthesis is expected to be encoded in a dedicated biosynthetic gene cluster (BGC) within the genome of Schizothrix sp.

Characterization of Biosynthetic Gene Clusters (Open Reading Frames, Genetic Architecture)

As of now, the complete biosynthetic gene cluster for this compound has not been fully sequenced and characterized in published research. In bacteria, genes for the biosynthesis of secondary metabolites are typically organized in operons, which facilitates their coordinated regulation. researchgate.net The this compound BGC would be expected to contain the large open reading frames (ORFs) encoding the NRPS and PKS megasynthases, as well as genes for tailoring enzymes, transporters, and regulatory proteins.

Table 2: Predicted Components of the this compound Biosynthetic Gene Cluster

| Gene/ORF Type | Predicted Function |

| NRPS Genes | Assembly of amino acid-derived portions of this compound |

| PKS Genes | Assembly of polyketide-derived portions of this compound |

| Tailoring Enzyme Genes | Post-assembly modifications (e.g., reduction, cyclization) |

| Transporter Genes | Export of this compound from the cell |

| Regulatory Genes | Control of gene cluster expression |

This table outlines the predicted genetic components of the this compound biosynthetic gene cluster based on general knowledge of secondary metabolite biosynthesis.

Methodologies for Elucidating Biosynthetic Machinery

Several powerful techniques are commonly employed to identify and characterize the biosynthetic gene clusters of natural products like this compound. Genome mining, which involves searching for homologous genes in sequenced genomes, is a primary approach. nih.gov Once a putative BGC is identified, heterologous expression in a more genetically tractable host organism can be used to confirm its role in producing the compound of interest. Gene knockout studies within the native producer can also be performed to elucidate the function of specific genes within the cluster.

Microbial Ecology and Cultivation Strategies for Enhanced Metabolite Production

Schizothrix species are filamentous, non-heterocystous cyanobacteria that are found in a variety of environments, including marine and freshwater habitats. ccap.ac.uk They are known producers of a range of bioactive secondary metabolites. nih.gov

The production of secondary metabolites by cyanobacteria is often influenced by environmental factors such as nutrient availability, light intensity, and temperature. nih.gov Therefore, optimizing cultivation conditions is a key strategy for enhancing the production of desired compounds. Techniques such as co-culturing with other microorganisms have also been shown to induce the production of novel or higher titers of secondary metabolites in some instances. While specific strategies for enhancing this compound production have not been detailed, general approaches to optimizing cyanobacterial cultures for secondary metabolite production are applicable.

Molecular Mechanism of Action and Target Engagement of Gallinamide a

Primary Molecular Targets: Cysteine Proteases

The primary molecular targets of Gallinamide A are cysteine proteases, a class of enzymes crucial for various physiological and pathological processes in humans and parasites. nih.govbiorxiv.org Its activity is particularly pronounced against cathepsin L-like proteases. nih.govbiorxiv.orgresearchgate.net

Extensive research has identified human cathepsin L (CatL) as a principal target of this compound. nih.govnih.gov It is a potent, selective, and irreversible inhibitor of this human cysteine protease. nih.govnih.gov The inhibitory potency of this compound against CatL is time-dependent, a characteristic of irreversible inhibitors. nih.govacs.org When the enzyme, substrate, and inhibitor are mixed simultaneously, this compound exhibits an IC₅₀ (inhibitory concentration for 50% activity) of 47 nM. nih.govacs.org However, this potency increases significantly with a 30-minute preincubation of the enzyme and inhibitor before adding the substrate, resulting in a much lower IC₅₀ of 5.0 nM. nih.govnih.govacs.org Further studies have reported even greater potency, with IC₅₀ values in the picomolar range (17.6 pM). biorxiv.org

Molecular docking and dynamics simulations have provided insights into the binding interaction. nih.govnih.gov These models show this compound fitting into the active site cleft of CatL, with its reactive enamide pharmacophore positioned in close proximity (less than 4 Å) to the catalytic cysteine residue. nih.govnih.govnih.gov This positioning facilitates a covalent Michael addition reaction, leading to the irreversible inactivation of the enzyme. nih.govnih.gov this compound demonstrates considerable selectivity for CatL over other closely related human cysteine cathepsins, such as cathepsin V and cathepsin B, with a 28- to 320-fold greater selectivity for CatL. nih.govnih.govacs.org

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| IC₅₀ | 5.0 nM | 30 min preincubation | nih.govnih.govacs.org |

| IC₅₀ | 47 nM | Immediate mixing | nih.govacs.org |

| IC₅₀ | 17.6 pM | Not specified | biorxiv.org |

| kinact/Ki | 901,000 M⁻¹s⁻¹ | Kinetic analysis | nih.gov |

| kobs/[I] | 9000 ± 260 M⁻¹s⁻¹ | Kinetic analysis | nih.govnih.gov |

This compound's inhibitory action extends to essential cysteine proteases in several pathogenic parasites, highlighting its potential as a scaffold for developing anti-parasitic agents. nih.govacs.org

The initial discovery of this compound's biological activity was linked to its antimalarial properties. biorxiv.orgnih.gov Its mechanism of action in the malaria parasite, Plasmodium falciparum, involves the inhibition of food vacuole cysteine proteases known as falcipains, specifically falcipain-2, falcipain-2', and falcipain-3. biorxiv.orgnih.gov These enzymes are critical for the parasite's survival, as they are involved in the degradation of hemoglobin. nih.gov Synthetic analogues of this compound have also demonstrated potent inhibitory activity against falcipain-2 and falcipain-3, reinforcing the importance of this chemical scaffold for targeting these parasitic enzymes. nih.govacs.orgacs.orgnih.gov

This compound is a potent inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.netnih.govacs.org Cruzain is essential for the parasite at all stages of its life cycle. biorxiv.org this compound inhibits recombinant cruzain with sub-nanomolar potency, showing an IC₅₀ value of 0.26 nM. biorxiv.orgnih.gov The high degree of homology in structure and substrate preference between cruzain and human cathepsin L underlies this potent activity. nih.govresearchgate.netnih.gov The interaction has been structurally characterized through the determination of co-crystal structures of cruzain in complex with this compound, providing a detailed view of the binding mode. researchgate.netacs.org

The therapeutic potential of the this compound scaffold extends to schistosomiasis, a disease caused by parasitic flukes of the genus Schistosoma. nih.govacs.org this compound and its derivatives are effective inhibitors of Schistosoma mansoni cathepsin B1 (SmCB1), a digestive protease that is a validated drug target. nih.govnih.gov SmCB1 is the most abundant digestive protease in the parasite. nih.govacs.org this compound inhibits SmCB1 with a second-order rate constant (k₂ₙd) of 6644 M⁻¹s⁻¹. nih.gov Imaging studies using a fluorescently labeled probe derived from this compound have confirmed that SmCB1 is the primary target within the parasite. nih.govacs.orgnih.gov High-resolution crystal structures of SmCB1 in complex with this compound have been solved, elucidating the covalent binding of the acrylamide (B121943) warhead to the active site. nih.govnih.gov

| Target Enzyme | Parasite | Parameter | Value | Source |

|---|---|---|---|---|

| Falcipains (FP-2, FP-3) | Plasmodium falciparum | Potent Inhibition | Demonstrated | biorxiv.orgnih.govacs.org |

| Cruzain | Trypanosoma cruzi | IC₅₀ | 0.26 nM | biorxiv.orgnih.gov |

| SmCB1 | Schistosoma mansoni | k₂ₙd | 6644 M⁻¹s⁻¹ | nih.gov |

Parasitic Cysteine Proteases

Inhibitory Kinetics and Mechanistic Characterization

The inhibitory mechanism of this compound is characterized as covalent and irreversible. nih.govnih.govnih.gov This is attributed to its unusual 4-(S)-amino-2-(E)-pentenoyl moiety, which forms an α,β-unsaturated Michael acceptor. nih.gov This "warhead" reacts with the thiol group of the catalytic cysteine residue in the enzyme's active site through a 1,4-nucleophilic addition, also known as a Michael addition. nih.govnih.gov

Irreversible Mode of Inhibition

This compound functions as an irreversible inhibitor of its target cysteine proteases. nih.govnih.gov This mode of inhibition is characterized by the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to permanent inactivation. youtube.com The inhibitory activity of this compound is time-dependent, meaning its potency increases with the duration of pre-incubation with the enzyme before the substrate is introduced. nih.gov For instance, when mixed simultaneously with the enzyme and substrate, this compound inhibited human cathepsin L with an IC₅₀ of 47 nM. However, after a 30-minute pre-incubation period with the enzyme, the IC₅₀ value dropped to a significantly more potent 5.0 nM. nih.gov

The irreversible nature of this inhibition has been confirmed through preincubation-dilution experiments. nih.gov In these assays, a concentrated solution of the target enzyme (e.g., cathepsin L) is incubated with a high concentration of this compound, allowing the covalent bond to form. Subsequently, this mixture is rapidly diluted. If the inhibitor were reversible, the dilution would cause the inhibitor to dissociate from the enzyme, leading to a recovery of enzyme activity. However, with this compound, the enzyme activity remains suppressed even after dilution, confirming that the inhibitor does not detach and the inhibition is, for practical purposes, permanent. nih.govnih.gov This mechanism is consistent with studies on its effects on falcipain proteases from Plasmodium falciparum, where kinetic modeling also pointed to a covalent, irreversible mechanism. nih.gov The only way to restore enzyme function after irreversible inhibition is through the synthesis of new enzyme molecules. youtube.com

Covalent Inhibition via Michael Acceptor Moiety

The chemical basis for this compound's irreversible inhibition lies in its reactive acrylamide "warhead," which functions as a Michael acceptor. nih.govresearchgate.net This warhead contains an α,β-unsaturated carbonyl system, a structural feature that is susceptible to nucleophilic attack. nih.govresearchgate.net The inhibition process is a Michael addition reaction, where the nucleophilic thiol group of the catalytic cysteine residue in the active site of the target protease attacks the β-carbon of the reactive vinyl group in this compound. nih.govnih.gov

This attack results in the formation of a stable, covalent thioether bond between the enzyme and the inhibitor. biorxiv.org The hypothesis that this Michael addition is the mechanism of action was supported by molecular docking studies, which showed that the reactive enamide of this compound is positioned in close proximity (less than 4 Å) to the catalytic cysteine residue within the enzyme's active site. nih.gov Further evidence comes from experiments with a synthetic analog of this compound (analog 17) in which the double bond of the enamide was saturated via hydrogenation. nih.gov This modification, which removes the Michael acceptor functionality, resulted in an inhibitor with reversible binding characteristics, demonstrating the critical role of the α,β-unsaturated system for the covalent and irreversible inhibition. nih.govnih.gov

Structural Elucidation of Enzyme-Inhibitor Complexes

Co-crystal Structures of this compound and Analogs with Target Proteases (e.g., Cruzain, SmCB1)

The precise binding mode of this compound and its analogs has been clarified by solving their co-crystal structures in complex with target proteases. High-resolution X-ray crystallography has provided detailed three-dimensional views of the inhibitor bound within the active site of enzymes like cruzain from Trypanosoma cruzi and SmCB1 from Schistosoma mansoni. nih.govbiorxiv.orgacs.org

The co-crystal structure of this compound with cruzain was determined to a resolution of 2.2 Å. biorxiv.org This structure revealed that the inhibitor binds in an extended linear conformation, spanning several subsites of the cruzain active site, from S1' to S3. biorxiv.org Crucially, the electron density maps clearly showed a covalent bond formed between the inhibitor and the thiol group of the catalytic cysteine residue (Cys25). biorxiv.org Similarly, the crystal structures of SmCB1 in complex with this compound and two of its analogs were solved at resolutions between 1.20 Å and 1.60 Å. nih.gov These structures also confirmed the formation of a covalent adduct with the catalytic cysteine via the acrylamide warhead. nih.govacs.org

Table 1: PDB Accession Codes for this compound and Analog-Protease Co-crystal Structures

| Target Protease | Inhibitor | PDB ID | Resolution (Å) | Reference |

| Cruzain | This compound | 7JUJ | 2.20 | acs.org |

| Cruzain | Analog 23 (2-indolyl series) | 7S19 | 2.08 | acs.orgrcsb.org |

| Cruzain | Analog 24 (2-biaryl series) | 7S18 | 2.05 | acs.org |

| SmCB1 | This compound | 8CC2 | 1.20 | acs.org |

| SmCB1 | Analog 1 | 8CCU | 1.60 | acs.org |

| SmCB1 | Analog 6 | 8CD9 | 1.55 | acs.org |

Molecular Docking and Molecular Dynamics Simulations for Binding Pose Analysis

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in predicting and analyzing the binding pose of this compound. nih.govnih.gov These techniques complement experimental data from crystallography by providing insights into the stability of the enzyme-inhibitor complex and the network of interactions that govern binding. mdpi.comlongdom.org

For human cathepsin L, molecular docking was used to position this compound into the active site. nih.govnih.gov The resulting poses were evaluated based on scoring functions (e.g., GBVI/WSA dG) and the proximity of the reactive enamide to the catalytic cysteine. nih.gov Subsequent MD simulations were performed to assess the stability of the predicted binding pose over time. nih.govnih.gov These simulations for the this compound-cathepsin L complex identified a stable pose characterized by a consistent hydrogen bond network and the correct positioning of the Michael acceptor for covalent reaction. nih.govnih.gov Similar computational studies were conducted for cruzain, where MD simulations were used to analyze the binding of various this compound analogs, helping to explain structure-activity relationships. biorxiv.orgacs.org These simulations often utilize force fields like AMBER to model the protein and inhibitor interactions. biorxiv.org

Identification of Key Subsite Interactions (P1', P2, P4, N-terminal, C-terminal, Indolyl-MMP Moiety)

Structural and computational analyses have identified key interactions between different parts of the this compound scaffold and the subsites of the target proteases. nih.govbiorxiv.org The inhibitor positions are denoted using the Schechter-Berger nomenclature (P4, P3, P2, P1, P1', etc.), which correspond to the enzyme's binding pockets (S4, S3, S2, S1, S1', etc.). nih.gov

P1' and C-terminal MMP Moiety: The C-terminal methylmethoxypyrrolinone (MMP) moiety at the P1' position is critical for high potency. nih.gov In cruzain, intramolecular π-π stacking interactions between aromatic substituents at the P1' and P1 positions can restrict the inhibitor's conformation, which is thought to minimize the entropic penalty of binding. biorxiv.orgacs.org

P2 Subsite: The P2 position of the inhibitor interacts with the S2 pocket of the enzyme. In cruzain, this pocket is deep and lined by a glutamate (B1630785) residue, a feature that can be exploited in analog design. nih.gov

P4 and N-terminal Moiety: The N-terminal N,N-dimethyl-L-Ile moiety, which occupies the P4 position, appears to have different binding modes depending on the target enzyme. In the co-crystal structure with cruzain, this group is exposed to the bulk solvent and makes loose contacts with the enzyme. biorxiv.org This contrasts with molecular docking predictions for cathepsin L, where it was suggested to bind more deeply within the S3 pocket. biorxiv.orgresearchgate.net This exposure in cruzain suggests the N-terminus can be modified to improve properties like solubility without sacrificing potency. biorxiv.org

Indolyl-MMP Moiety: The addition of an indole (B1671886) ring to the MMP group at the C-terminus was shown to produce derivatives with low nanomolar potencies against P. falciparum strains, highlighting the importance of this moiety's interactions. nih.gov

Cellular and Physiological Consequences of Target Inhibition

The potent inhibition of cysteine proteases by this compound translates into significant effects at the cellular and physiological levels across different disease models. nih.gov By blocking key proteases, this compound disrupts essential life processes of pathogens and pathological functions of host cells.

In the context of parasitic diseases, this compound is highly effective against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govnih.gov It potently inhibits cruzain, an essential cysteine protease for the parasite, and shows remarkable toxicity against the intracellular amastigote stage of T. cruzi, with an LD₅₀ of 14.7 nM. nih.gov Notably, it displayed no toxicity to the host murine cells at concentrations up to 10 µM, indicating a high degree of selectivity. nih.gov Similarly, this compound and its analogs are potent against Schistosoma mansoni, where their bioactivity is linked to the inhibition of the SmCB1 protease, a key digestive enzyme in the parasite. nih.gov

This compound also demonstrates significant antiviral activity, particularly against SARS-CoV-2. acs.org The entry of coronaviruses into host cells often relies on the host protease cathepsin L for priming the viral spike protein. acs.org this compound potently inhibits human cathepsin L and was shown to block SARS-CoV-2 infection in VeroE6 cells. acs.orgbiorxiv.org Targeted mass spectrometry confirmed that this compound forms covalent adducts with cathepsin L within these cells. acs.org

Furthermore, the inhibition of cathepsin L has implications for cancer. Cathepsin L is upregulated in many cancer cell types and is involved in processes like tumor invasion and metastasis. nih.gov Therefore, the potent inhibition of this enzyme by this compound suggests a potential role in disrupting these cancer-related pathways. nih.gov

Effects on Parasite Biology

This compound exhibits potent activity against several parasites by targeting their essential cysteine proteases.

P. falciparum

In Plasmodium falciparum, the parasite responsible for the most severe form of malaria, this compound targets the falcipain family of cysteine proteases (falcipain-2 and falcipain-3). nih.govnih.gov These enzymes are located in the parasite's digestive vacuole, an acidic organelle where hemoglobin from the host's red blood cells is degraded to provide nutrients for the parasite. nih.govmdpi.com By inhibiting falcipains, this compound disrupts this vital feeding process. nih.gov Studies using fluorescently labeled derivatives of this compound have shown that these compounds accumulate in the food vacuole, confirming that the falcipain proteases within this organelle are the relevant biological targets. nih.gov This disruption of hemoglobin digestion is critical to arresting the parasite's development. nih.gov

T. cruzi

This compound is a potent inhibitor of intracellular amastigotes of Trypanosoma cruzi, the parasite that causes Chagas disease. biorxiv.orgnih.govnih.gov Its primary target in this parasite is cruzain, a cathepsin L-like cysteine protease that is essential for multiple stages of the parasite's life cycle, including nutrition, differentiation, and invasion of host cells. biorxiv.orgfrontiersin.org this compound demonstrates remarkable potency, inhibiting the growth of intracellular T. cruzi amastigotes at nanomolar concentrations. biorxiv.orgnih.gov For instance, it has been shown to have an LD₅₀ of 14.7 nM in a cell-based assay against intracellular T. cruzi. nih.gov This is significantly more potent than the standard drug benznidazole. nih.gov The inhibition of cruzain disrupts the parasite's ability to survive and replicate within host cells, effectively clearing the infection in vitro. nih.gov

| Parasite | Target Enzyme | Biological Effect | Potency (IC₅₀/EC₅₀/LD₅₀) |

|---|---|---|---|

| Plasmodium falciparum | Falcipain-2, Falcipain-3 | Inhibition of parasite development | Potent activity against 3D7 and Dd2 strains nih.gov |

| Trypanosoma cruzi (intracellular amastigotes) | Cruzain | Inhibition of parasite replication | EC₅₀: 15 nM biorxiv.org |

| Trypanosoma cruzi (intracellular amastigotes) | Cruzain | Elimination from host cells | LD₅₀: 14.7 ± 2.3 nM nih.gov |

| Trypanosoma cruzi (recombinant cruzain) | Cruzain | Enzyme inhibition | IC₅₀: 0.26 ± 0.02 nM nih.gov |

Host Cell Interactions and Selectivity Profile

A crucial aspect of a potential therapeutic agent is its selectivity for the intended target over host cell components. This compound exhibits a notable selectivity profile, primarily targeting human cathepsin L while showing significantly less activity against other related human proteases. nih.govnih.gov

Studies have shown that this compound is a potent, irreversible inhibitor of human cathepsin L, with an IC₅₀ value of 5.0 nM after a 30-minute preincubation period. nih.govnih.gov Its selectivity for cathepsin L is significantly higher compared to other human cysteine cathepsins. For example, it is 28-fold more selective for cathepsin L than for cathepsin V and 320-fold more selective than for cathepsin B. nih.govnih.gov It is inactive against cathepsin H. nih.gov This selectivity is critical, as these enzymes have distinct physiological roles.

In the context of parasitic infections, this compound shows high selectivity for the parasite's proteases over host cells. In studies with T. cruzi, this compound was not cytotoxic to the host murine cells at concentrations up to 10 μM, a concentration far exceeding its effective dose against the parasite. nih.gov This results in a high selectivity index; for instance, the LD₅₀ toward murine host cells was found to be greater than 0.6 µM for this compound and its analogs, yielding a selectivity index of over 6,000 for the most potent compounds against T. cruzi. biorxiv.org Furthermore, experiments in VeroE6 cells confirmed that human cathepsin L is the primary target of this compound in host cells. acs.org this compound did not inhibit other key host proteases like furin and TMPRSS2. researchgate.net This selective inhibition of host cathepsin L is also the mechanism behind its observed in vitro activity against SARS-CoV-2, as the virus can utilize this enzyme for cell entry. acs.orgutmb.edu

| Enzyme | Organism | Inhibition (IC₅₀) | Selectivity Index (vs. Cathepsin L) |

|---|---|---|---|

| Cathepsin L | Human | 5.0 nM nih.govnih.gov | 1 |

| Cathepsin V | Human | 140 nM nih.gov | 28 |

| Cathepsin B | Human | 1600 nM nih.gov | 320 |

| Cathepsin H | Human | Inactive nih.gov | N/A |

| Cruzain | T. cruzi | 0.26 nM nih.gov | N/A |

| Murine Host Cells | Mouse | >10,000 nM (non-toxic) nih.gov | >667 (vs. T. cruzi LD₅₀) |

Total Synthesis and Structure Activity Relationship Sar Studies of Gallinamide a

Methodologies for Total Synthesis of Gallinamide A

The total synthesis of this compound, a depsipeptide of cyanobacterial origin, has been accomplished through various strategic approaches. nih.gov A common retrosynthetic analysis divides the molecule into three key building blocks: an enamide core, a cyclized head group (the N-acylpyrrolinone unit), and a lipophilic tail composed of aliphatic amino acids. nih.gov

More recent synthetic efforts have adopted a hybrid approach, combining and refining steps from previously published routes to improve efficiency and yield. nih.gov An exemplary hybrid scheme for the synthesis of the enamide core begins with Boc-L-Alanine-OH. nih.gov This is converted to a Weinreb amide, which is then reduced to an aldehyde. Subsequent reaction with an ylidene forms the conjugated system of the enamide as a methyl ester. nih.gov This streamlined approach underscores the iterative nature of synthetic chemistry, where established methods are optimized for the efficient construction of complex natural products. nih.gov

Development and Synthesis of this compound Analogs

The potent and selective inhibitory activity of this compound against cysteine proteases has spurred the development and synthesis of numerous analogs to explore and enhance its therapeutic potential. nih.govnih.govacs.org These synthetic efforts have focused on systematically modifying different parts of the gallinamide scaffold, including the N-terminal cap, the peptide backbone, and the C-terminal pyrrolinone moiety. nih.govbiorxiv.orgnih.gov

The synthesis of these analogs generally follows a modular strategy, often leveraging solid-phase peptide synthesis (SPPS) for the construction of the linear peptide backbone, followed by the introduction of the specific functionalities. researchgate.net For example, analogs with varied degrees of saturation in the two olefinic moieties of this compound were designed to probe the importance of these Michael acceptors for inhibitory activity. acs.org Another key modification involved replacing the native ester linkage in the depsipeptide with a more stable amide bond. nih.govnih.gov

A significant number of analogs have been created by introducing diverse substituents at various positions (P1, P1', P2, P3, P4) to probe the binding pockets of target proteases. nih.govnih.gov This includes:

Series 1: Depsipeptide compounds with various aliphatic residues at the pseudo-N-terminus, the α,β-unsaturated moiety, and on the pyrrolinone ring. acs.org

Series 2: Indolylpyrrolinone analogs with varied functionality at the pseudo-N-terminus and the three amino acid residues in the linear chain. acs.org

Series 3: Analogs featuring various biaryl-moieties attached to the pyrrolinone unit, combined with either dimethylvaline or methylpiperidine at the pseudo-N-terminus. acs.orgresearchgate.net

Furthermore, specific analogs were designed for functional purposes, such as an analog with a terminal alkyne to serve as a handle for "click chemistry" applications, and another where the enamide olefin was hydrogenated to produce a reversible inhibitor. nih.gov These extensive synthetic campaigns have provided a rich library of compounds for detailed structure-activity relationship studies. nih.govacs.orgacs.org

Comprehensive Structure-Activity Relationship (SAR) Investigations

Impact of Amino Acid Substitutions and Modifications at P1, P1', P2, P3, P4 Positions

Structure-activity relationship (SAR) studies have revealed that modifications at the P1, P1', P2, P3, and P4 positions significantly influence the inhibitory potency of this compound analogs. nih.govnih.gov

P4 Position: This position, at the pseudo-N-terminus, is exposed to the solvent and does not appear to form significant interactions with the enzyme, suggesting it contributes weakly to binding. nih.gov However, replacing the N,N-dimethyl-Ile residue of this compound with other groups like N,N-Me₂-L-Val or 4-N-methylpiperidine has been explored. biorxiv.org The ester linkage between P3 and P4 was found to be important for bioactivity. nih.gov Replacing this depsipeptide bond with a more stable amide linkage resulted in a 2.3-fold decrease in inhibitory potency against the protease SmCB1. nih.gov

P1 Position: The P1 residue interacts with the S1 subsite of the protease. In studies against SmCB1, the alanine (B10760859) side chain at the P1 position of this compound was found to be slightly unfavorable energetically. nih.gov It has been proposed that exploring residues with extended side chains, such as homophenylalanine, could improve binding. acs.org A striking finding was that introducing a CH₂CH₂-Ph group at P1 led to intramolecular interactions with aromatic substituents at P1'. biorxiv.org

P1' Position: This position, part of the C-terminal methylmethoxypyrrolinone (MMP) moiety, is critical for activity. Substitutions on the MMP ring have a profound impact. For instance, extending the methoxy (B1213986) group on the MMP ring to an O-hexynyl moiety in one analog reduced its inhibitory potency. nih.gov A key development was the introduction of larger aromatic groups, such as indolyl or biaryl moieties, at this position. biorxiv.org

The table below summarizes the inhibitory activities of selected this compound analogs with modifications at these positions against various proteases.

| Compound | Modification (Compared to this compound) | Target Protease | Inhibitory Activity (IC₅₀ or k₂ₙd) | Reference |

|---|---|---|---|---|

| This compound (1) | - | Cathepsin L | IC₅₀ = 5.0 nM | nih.gov |

| This compound (1) | - | Cruzain | IC₅₀ = 0.26 nM | nih.gov |

| This compound (1) | - | SmCB1 | k₂ₙd = 6644 M⁻¹s⁻¹ | nih.gov |

| Analog 3 | P4: Ester replaced with acetamide | SmCB1 | k₂ₙd = 2865 M⁻¹s⁻¹ | nih.gov |

| Analog 4 | P4: Ester replaced with dimethylamine | SmCB1 | k₂ₙd = 2865 M⁻¹s⁻¹ | nih.gov |

| Analog 5 | P1': Methoxy group on MMP ring extended to O-hexynyl | SmCB1 | k₂ₙd = 2720 M⁻¹s⁻¹ | nih.gov |

| Analog 10 | P4: N,N-dimethyl-L-Valine; P1: Leucine (B10760876) | Cathepsin L | Kᵢ = 0.0937 nM | nih.govnih.gov |

| Analog 16 | Saturated bond in acrylamide (B121943) warhead (no α,β-unsaturation) | SmCB1 | k₂ₙd = 60 M⁻¹s⁻¹ | nih.gov |

Correlation between Structural Variations and Inhibitory Potency against Specific Proteases

The inhibitory potency of this compound and its analogs varies significantly with structural changes, and this correlation is often dependent on the specific protease being targeted. nih.govacs.org

Cathepsin L: this compound is a potent, selective, and irreversible inhibitor of human cathepsin L. nih.govnih.govacs.org Molecular docking and SAR studies guided the synthesis of analogs with improved binding. nih.gov The most potent analog developed for cathepsin L (compound 10 ) incorporated a leucine side chain at the P1 position, resulting in a sub-nanomolar inhibition constant (Kᵢ = 0.0937 nM). nih.govnih.gov This highlights the importance of the P1 residue in exploiting the S1 binding pocket of cathepsin L. Analogs with an indolylpyrrolinone feature also exhibit potent, picomolar inhibition of Cathepsin L. researchgate.netutmb.edu

Cruzain: Cruzain, the major cysteine protease from Trypanosoma cruzi, is highly homologous to human cathepsin L, and thus, many gallinamide analogs are also potent cruzain inhibitors. nih.govnih.gov this compound itself inhibits cruzain with a sub-nanomolar IC₅₀ (0.26 nM) and shows remarkable toxicity against the intracellular amastigote stage of T. cruzi. nih.gov The most active analog against the parasite (compound 5 ) had an IC₅₀ of just 5.1 nM. nih.govnih.gov SAR data showed that while some structural changes had similar effects on both cathepsin L and cruzain, the P1–P1' intramolecular interactions did not affect anti-cruzain activity but did increase anti-T. cruzi potency, likely by improving the analogs' solubility or permeability. nih.govacs.org

Falcipains: The antimalarial activity of this compound is attributed to its inhibition of the P. falciparum cysteine proteases, falcipain-2 (FP-2) and falcipain-3 (FP-3). acs.orgacs.org SAR studies revealed that the α,β-unsaturated enone was a critical pharmacophore for falcipain inhibition. nih.gov The addition of a phenyl or indole (B1671886) ring to the methyl-pyrrolinone ring (the P1' position) produced derivatives with low nanomolar potencies against both FP-2 and FP-3. nih.gov

SmCB1: Against the Schistosoma mansoni cathepsin B1 (SmCB1), this compound was the most potent inhibitor among a tested series, with a second-order rate constant (k₂ₙd) of 6644 M⁻¹s⁻¹. nih.gov A cumulative effect of aromatic substitutions at the P1 and P1' positions was found to significantly influence potency against SmCB1. nih.gov However, replacing the N-terminal ester bond with an amide bond decreased potency, indicating the depsipeptide nature is favorable for inhibiting this particular protease. nih.gov

The table below shows the inhibitory activity of this compound against different proteases.

| Protease Target | Organism | This compound Inhibitory Activity | Reference |

|---|---|---|---|

| Cathepsin L | Human | IC₅₀ = 5.0 nM | nih.gov |

| Cruzain | Trypanosoma cruzi | IC₅₀ = 0.26 nM | nih.gov |

| Falcipain-2 | Plasmodium falciparum | Low to mid-nanomolar IC₅₀ | acs.org |

| Falcipain-3 | Plasmodium falciparum | Low to mid-nanomolar IC₅₀ | acs.org |

| SmCB1 | Schistosoma mansoni | k₂ₙd = 6644 M⁻¹s⁻¹ | nih.gov |

| Cathepsin V | Human | 28-fold less potent than against Cathepsin L | nih.gov |

| Cathepsin B | Human | 320-fold less potent than against Cathepsin L | nih.gov |

Design and Application of Labeled Derivatives for Target Engagement Studies

The identification of cellular targets and the elucidation of the mechanism of action of bioactive compounds like this compound are crucial steps in drug discovery and chemical biology. Labeled derivatives of a lead compound, such as fluorescent, biotinylated, or photoaffinity probes, are powerful tools for target engagement studies, allowing for the visualization, isolation, and identification of binding partners within a complex biological system. The design of such probes for this compound has been guided by its known structure-activity relationships (SAR) to ensure that the introduction of a label does not significantly impair its inhibitory potency.

A key strategy in the development of labeled this compound analogs has been the introduction of a terminal alkyne group, which serves as a versatile chemical handle for "click chemistry". This bioorthogonal reaction allows for the efficient and specific attachment of various reporter tags, such as fluorophores or biotin (B1667282), under mild conditions. Researchers have successfully synthesized a this compound analog featuring a terminal alkyne without compromising its core structure essential for biological activity. acs.orgrjpbr.com This was achieved by modifying the N-terminal part of the molecule, a region where SAR studies have shown some tolerance for structural modifications. researchgate.net

While the synthesis of an alkyne-functionalized this compound has been reported, the subsequent "click" reactions to attach reporter molecules have been a logical next step in the application of this tool. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click chemistry reaction that would allow for the straightforward synthesis of a variety of labeled probes from this alkyne-containing precursor. organic-chemistry.org

Fluorescent Probes for Cellular Imaging

Fluorescently labeled inhibitors are invaluable for visualizing the subcellular localization of their targets in living cells. A study on the antischistosomal activity of this compound utilized a fluorescent-activity-based probe derived from the natural product to demonstrate that its primary target in the parasite is the cysteine protease SmCB1. nih.govacs.org Imaging with this probe provided direct evidence of target engagement within the parasite. While the specific structure of this fluorescent probe is not publicly detailed, its successful application underscores the feasibility and importance of such tools. The design of fluorescent probes often involves linking a fluorophore, such as a rhodamine derivative, to a part of the inhibitor molecule that is not critical for its binding affinity. nih.gov

Biotinylated Derivatives for Affinity Purification

Biotinylated probes are instrumental in the identification of protein targets through affinity purification. The high affinity of biotin for streptavidin allows for the capture of the biotinylated probe along with its bound protein target from a cell lysate. Although a specific biotinylated this compound has not been explicitly described in the literature, the aforementioned alkyne-containing this compound analog provides a direct precursor for its synthesis via click chemistry with an azide-functionalized biotin. The utility of biotinylated probes in studying this compound's interactions has been demonstrated through competitive binding assays. In these experiments, the ability of this compound to inhibit the binding of a known biotinylated cysteine protease probe, DCG-04, to cathepsin L confirmed that this compound acts on the same target. nih.gov

Photoaffinity Labeling for Covalent Target Capture

Photoaffinity labeling is a powerful technique to covalently link an inhibitor to its target protein upon photoactivation, enabling unambiguous target identification. This method involves incorporating a photoreactive group, such as a diazirine or benzophenone, into the inhibitor's structure. nih.gov While no photoaffinity-labeled this compound has been reported to date, the design principles for such a probe would involve strategically placing the photoreactive moiety on the this compound scaffold. Based on SAR data, modifications at the N-terminal region would be a promising starting point to avoid interference with the crucial pharmacophore. The synthesis of such a probe would likely follow the established total synthesis route of this compound, incorporating a building block that contains the photoreactive group. acs.org The development of photoaffinity probes for other cysteine protease inhibitors has shown the effectiveness of this approach in target identification. nih.govresearchgate.netox.ac.uknih.gov

Research Findings from Labeled Derivative Studies

The application of labeled derivatives in this compound research has yielded significant insights into its mode of action.

Target Confirmation: Competitive activity-based probe profiling with biotinylated probes has confirmed that human cathepsin L is a major target of this compound in mammalian cells. nih.gov

Parasite Target Identification: A fluorescent activity-based probe derived from this compound was instrumental in demonstrating that SmCB1 is the primary target in Schistosoma mansoni. nih.govacs.org

Platform for Probe Development: The synthesis of a this compound analog with a terminal alkyne has created a valuable platform for the future development of a wide range of labeled probes for more in-depth target engagement and validation studies. acs.orgrjpbr.com

These studies highlight the critical role of labeled derivatives in advancing our understanding of the biological functions of complex natural products like this compound.

Interactive Data Tables

Table 1: this compound Analogs and their Reported Applications in Target Engagement Studies

| Analog Type | Modification | Intended Application | Key Finding | Reference |

| Alkyne-functionalized this compound | Introduction of a terminal alkyne at the N-terminus | Click chemistry handle for attaching reporter tags | Successful synthesis of a versatile precursor for labeled probes | acs.orgrjpbr.com |

| Fluorescent this compound Probe | Attachment of a fluorescent dye | Cellular imaging of target localization | Identification of SmCB1 as the primary target in S. mansoni | nih.govacs.org |

| Competitive Biotinylated Probe | Biotin-labeled cysteine protease inhibitor (DCG-04) | Competitive binding assay | Confirmed that this compound targets cathepsin L | nih.gov |

Therapeutic Applications and Preclinical Efficacy of Gallinamide a and Analogs

Antiparasitic Activity

The antiparasitic properties of gallinamide A and its derivatives are largely attributed to their ability to inhibit essential cysteine proteases in various parasites. nih.govbiorxiv.orgnih.gov This inhibition disrupts critical life cycle processes, leading to parasite death.

Antimalarial Efficacy against Plasmodium falciparum in vitro

This compound was initially identified for its modest antimalarial activity. nih.govacs.org Subsequent development of synthetic analogs has led to compounds with potent efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.govnih.govacs.org The mechanism of action is the inhibition of the P. falciparum cysteine proteases, falcipain-2 and falcipain-3, which are crucial for hemoglobin degradation by the parasite. nih.govnih.govnih.gov

Several analogs of this compound have shown potent, nanomolar inhibition of both falcipain-2 and falcipain-3. biorxiv.orgnih.gov In in vitro studies, these compounds were as effective as the conventional antimalarial drug chloroquine (B1663885) against the chloroquine-sensitive 3D7 strain of P. falciparum. nih.govnih.gov Importantly, they retained their potent activity against the chloroquine-resistant Dd2 and W2 strains, highlighting their potential to overcome existing drug resistance mechanisms. nih.govnih.gov One of the most potent analogs demonstrated an EC₅₀ of 9.7 nM against P. falciparum. biorxiv.org

Table 1: In vitro Antimalarial Activity of this compound and Analogs

| Compound/Analog | Target | IC₅₀ / EC₅₀ (nM) | P. falciparum Strain(s) | Reference(s) |

|---|---|---|---|---|

| This compound Analog | Falcipain-2 | 12.0 | - | biorxiv.org |

| This compound Analog | Falcipain-3 | 66.7 | - | biorxiv.org |

| This compound Analog | P. falciparum | 9.7 | - | biorxiv.org |

| This compound Analogs | P. falciparum | Potent activity | 3D7 (chloroquine-sensitive) | nih.govnih.gov |

IC₅₀ represents the half-maximal inhibitory concentration against the enzyme, while EC₅₀ represents the half-maximal effective concentration against the parasite.

In vivo Studies in Murine Malaria Models

The therapeutic potential of this compound analogs has been further explored in animal models of malaria. Based on their favorable stability in blood, plasma, and microsomes, select lead compounds were tested for in vivo efficacy against Plasmodium berghei in mice. nih.gov

In a 4-day suppressive test, one of the lead analogs was able to cure mice infected with P. berghei. nih.govbiorxiv.org This same analog also demonstrated the ability to clear parasites in established infections and showed moderate activity when administered orally. nih.gov These findings underscore the potential of the gallinamide scaffold for the development of new antimalarial drugs.

Anti-Chagas Disease Efficacy via Trypanosoma cruzi Cruzain Inhibition

This compound and its analogs have emerged as highly potent inhibitors of cruzain, the essential cysteine protease of Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govnih.govacs.orgbiorxiv.org Cruzain is a validated drug target as it is vital for the parasite's survival, differentiation, and invasion of host cells. nih.govbiorxiv.org The structural similarity between cruzain and human cathepsin L, another target of this compound, prompted the investigation into its anti-Chagas potential. nih.govnih.govacs.org

The parent natural product, this compound, inhibits cruzain with a sub-nanomolar IC₅₀ value of 0.26 nM. nih.govbiorxiv.org Synthetic analogs have been developed that exhibit even greater potency, with IC₅₀ values in the picomolar to low nanomolar range. biorxiv.org In one study, 20 out of 23 synthesized analogs were more potent against cruzain than the original this compound. biorxiv.org

Efficacy against Intracellular Trypanosoma cruzi Amastigotes

The potent inhibition of cruzain by this compound and its analogs translates directly to high efficacy against the intracellular amastigote stage of T. cruzi, which is the clinically relevant stage of chronic Chagas disease. nih.govacs.orgbiorxiv.org In cell-based assays, this compound demonstrated a lethal dose (LD₅₀) of 14.7 nM against intracellular T. cruzi amastigotes, which was significantly more potent than the current clinical drug, benznidazole. nih.gov

Notably, these compounds showed no cytotoxicity to the host murine cells at concentrations up to 10 µM. nih.gov One of the most active analogs displayed an IC₅₀ of 5.1 nM and was relatively inactive against the insect stage of the parasite (epimastigote) and the host cell, indicating a promising selectivity profile for a potential Chagas disease therapeutic. nih.govnih.govacs.orgresearchgate.net

Table 2: Anti-Chagas Disease Activity of this compound and Analogs

| Compound | Target/Stage | IC₅₀ / EC₅₀ / LD₅₀ | Reference(s) |

|---|---|---|---|

| This compound | Cruzain | IC₅₀ = 0.26 nM | nih.govbiorxiv.org |

| This compound | Intracellular T. cruzi amastigotes | EC₅₀ = 15 nM | biorxiv.org |

| This compound | Intracellular T. cruzi amastigotes | LD₅₀ = 14.7 nM | nih.gov |

| Analog 5 | Intracellular T. cruzi amastigotes | IC₅₀ = 5.1 nM | nih.govnih.govacs.orgresearchgate.net |

IC₅₀ represents the half-maximal inhibitory concentration, EC₅₀ represents the half-maximal effective concentration, and LD₅₀ represents the median lethal dose.

Antischistosomal Activity via Schistosoma mansoni Cathepsin B1 (SmCB1) Inhibition

Schistosomiasis, a disease caused by parasitic flatworms of the genus Schistosoma, is another area where this compound shows therapeutic promise. nih.govacs.orgnih.gov Research has identified gallinamides as a potent chemical class of antischistosomal agents that act by inhibiting Schistosoma mansoni cathepsin B1 (SmCB1). nih.govacs.org SmCB1 is a major digestive protease of the parasite and is considered a key drug target. nih.govacs.org

This compound was found to be a potent inhibitor of SmCB1 with an IC₅₀ value of 5.0 nM and a second-order rate constant (k₂nd) of 6644 M⁻¹s⁻¹. nih.govacs.org In assays using extracts from adult worms, this compound effectively inhibited the endopeptidase and carboxydipeptidase activities of cathepsin B. nih.govacs.org A library of 19 synthetic this compound analogs was screened, leading to the identification of several nanomolar inhibitors of SmCB1. nih.govacs.orgnih.gov When tested against cultured S. mansoni schistosomula and adult worms, many of these analogs induced a range of damaging phenotypic effects. nih.govacs.orgnih.gov

Antiviral Applications

The antiviral potential of this compound has been highlighted by its activity against SARS-CoV-2, the virus responsible for COVID-19. nih.govacs.org The mechanism of action is not through direct inhibition of viral proteases but by targeting a host enzyme, cathepsin L, which is essential for the entry of the virus into host cells. nih.govacs.orgbiorxiv.org

This compound and its analogs are potent, picomolar inhibitors of human cathepsin L. nih.govnih.gov In in vitro studies, this compound was shown to potently inhibit SARS-CoV-2 infection in VeroE6 cells and human alveolar basal epithelial cells (A549/ACE2). nih.govacs.orgbiorxiv.org It was found to decrease the viral load with an IC₉₀ of 88 nM and could completely prevent virus-induced cytopathic effects at concentrations as low as 625 nM. nih.govacs.org

Importantly, this compound did not inhibit the viral proteases Mpro or PLpro, nor other host proteases involved in viral entry like TMPRSS2 and furin. nih.govacs.org This selectivity points to cathepsin L as its primary antiviral target. nih.gov While its antiviral activity was reduced in cells with high levels of TMPRSS2, its efficacy was synergistically improved when combined with a TMPRSS2 inhibitor, suggesting a potential role for this compound in combination therapies for COVID-19. nih.govacs.org

Table 3: Antiviral Activity of this compound

| Compound | Target | Activity Metric | Cell Line | Reference(s) |

|---|---|---|---|---|

| This compound | SARS-CoV-2 | IC₉₀ = 88 nM | VeroE6 | nih.govacs.org |

| This compound | SARS-CoV-2 | Prevents cytopathic effect at 625 nM | A549/ACE2 | nih.govacs.org |

IC₉₀ represents the concentration required to inhibit 90% of the viral response.

Potent Inhibition of SARS-CoV-2 Infection in vitro

The marine-derived natural product, this compound, along with several of its synthetic analogs, has demonstrated significant efficacy in inhibiting SARS-CoV-2 infection in laboratory settings. nih.govbiorxiv.org Initial screenings revealed that this compound could reduce the viral load in VeroE6 cells, with an IC90 value of 88 nM. acs.org Further studies have consistently shown that this compound and its lead analogs can potently inhibit SARS-CoV-2 infection, exhibiting EC50 values in the nanomolar range. nih.govacs.orgnih.gov For instance, at a concentration as low as 625 nM, this compound was able to completely prevent the virus-induced cytopathic effect in cell cultures. acs.org

The antiviral activity is directly linked to the compound's ability to inhibit a key host enzyme, Cathepsin L (CatL). biorxiv.org this compound and its analogs are potent inhibitors of CatL, with IC50 values reaching the picomolar range. nih.govnih.govutmb.edu This potent inhibition of a crucial host factor for viral entry translates directly to its strong antiviral effect against SARS-CoV-2 in vitro. researchgate.netnih.gov

Table 1: In vitro Antiviral Activity of this compound against SARS-CoV-2 This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Assay Type | Metric | Value (nM) | Source |

|---|---|---|---|---|---|

| This compound | VeroE6 | Viral Load Reduction | IC90 | 88 | acs.org |

| This compound | VeroE6 | Cytopathic Effect (CPE) Prevention | Effective Concentration | < 625 | acs.org |

| This compound & Analogs | Various | Viral Infection Inhibition | EC50 | Nanomolar range | nih.govnih.gov |

Elucidation of Host Cathepsin L Inhibition in Viral Entry Mechanisms

The primary mechanism by which this compound exerts its anti-SARS-CoV-2 activity is through the potent and selective inhibition of host Cathepsin L (CatL). nih.govresearchgate.net CatL is a lysosomal cysteine protease that plays a critical role in the entry of coronaviruses into host cells. utmb.edunih.gov For SARS-CoV-2, after the virus enters the cell through an endosomal pathway, the acidic environment of the endosome activates CatL, which then cleaves the viral spike (S) protein. nih.gov This cleavage is essential for the fusion of the viral and endosomal membranes, allowing the release of the viral genome into the cytoplasm. researchgate.net

This compound acts as a potent, irreversible covalent inhibitor of CatL. nih.gov Studies have shown that this compound directly interacts with and inhibits CatL within the host cells. nih.govnih.gov Its inhibitory activity is highly selective for CatL. Comparative studies demonstrated that while this compound completely inhibited CatL activity at a 10 μM concentration, it showed no inhibitory effect on the key viral proteases, Mpro and PLpro. biorxiv.orgacs.org Furthermore, it did not inhibit other host proteases that can be involved in viral entry, such as furin and TMPRSS2, at concentrations up to 50 μM. nih.govacs.org This high selectivity highlights its specific mechanism of action, targeting a host-dependent pathway of viral entry. nih.govnih.gov The molecule's enamide moiety acts as a Michael acceptor, positioning it near the active site cysteine of the protease, leading to covalent inhibition. nih.gov

Table 2: Selectivity Profile of this compound This table is interactive. You can sort and filter the data.

| Target Protease | Type | Inhibition by this compound | Source |

|---|---|---|---|

| Cathepsin L (human) | Host Cysteine Protease | Potent, irreversible inhibition | nih.govacs.orgnih.gov |

| Cathepsin B (human) | Host Cysteine Protease | Low to no inhibition (high selectivity for CatL) | biorxiv.orgnih.gov |

| Cathepsin V (human) | Host Cysteine Protease | Low to no inhibition (high selectivity for CatL) | nih.gov |

| Mpro (SARS-CoV-2) | Viral Cysteine Protease | No inhibition observed | biorxiv.orgacs.org |

| PLpro (SARS-CoV-2) | Viral Cysteine Protease | No inhibition observed | biorxiv.orgacs.org |

| TMPRSS2 (human) | Host Serine Protease | No inhibition observed | nih.govacs.org |

| Furin (human) | Host Serine Protease | No inhibition observed | nih.govacs.org |

Synergistic Effects with Other Antiviral Agents (e.g., TMPRSS2 Inhibitors)

SARS-CoV-2 can utilize multiple pathways for cell entry. Besides the endosomal pathway dependent on Cathepsin L, a key alternative route involves the cell surface serine protease TMPRSS2. nih.gov The virus's ability to use either pathway presents a challenge for single-agent therapies. Research has shown that in cells overexpressing TMPRSS2, the antiviral efficacy of this compound is reduced, as the virus can bypass the CatL-dependent endosomal route. nih.govacs.orgnih.gov

This observation led to investigations into combination therapies. Studies combining this compound with a TMPRSS2 inhibitor, such as nafamostat (B1217035) mesylate, have demonstrated a synergistic improvement in antiviral activity. nih.govacs.org While nafamostat mesylate is highly effective in cells with high TMPRSS2 expression, its efficacy is low in cells like VeroE6 that primarily rely on the endosomal pathway. nih.gov Conversely, this compound is most effective in these cells. When used together in cells expressing both ACE2 and TMPRSS2, the combination of this compound and nafamostat mesylate showed a synergistic effect, suggesting that inhibiting both the endosomal and cell-surface entry pathways simultaneously is a highly effective strategy. nih.govacs.orgacs.org This highlights the potential for using endosomal entry inhibitors like this compound in combination with inhibitors of other viral entry routes to achieve a more potent and comprehensive antiviral effect. nih.govnih.gov

Broader Pharmacological Spectrum (e.g., Anti-inflammatory and Immunosuppressive Effects Related to Cathepsin L)

Beyond its role in viral entry, Cathepsin L is implicated in various physiological and pathological processes, including immune responses and inflammation. The potent inhibitory activity of this compound against Cathepsin L suggests it may have a broader pharmacological spectrum, including anti-inflammatory and immunosuppressive effects. Cathepsins are known to be involved in the processing of antigens and the regulation of immune cell function. By inhibiting Cathepsin L, this compound could potentially modulate these processes. While direct studies on the anti-inflammatory and immunosuppressive effects of this compound are still emerging, its mechanism of action provides a strong rationale for these potential applications. For instance, other molecules that inhibit proteases involved in inflammation have shown the ability to reduce the secretion of inflammatory cytokines.

Future Research Directions and Drug Development Prospects

Rational Design and Synthesis of Next-Generation Gallinamide A Analogs

The advancement of this compound from a lead compound to a clinical candidate hinges on the rational design and synthesis of analogs with improved characteristics. Computational methods and synthetic chemistry are key to developing next-generation compounds. Molecular docking, for instance, has been used to identify potential modifications to improve the binding of this compound to its targets. nih.govnih.gov The co-crystal structures of cruzain with this compound and its analogs have been determined, which will aid in the hit-to-lead optimization of this class of inhibitors. biorxiv.org

Structure-activity relationship (SAR) studies have been instrumental in defining the key structural motifs of this compound required for its potent inhibitory activity. The α,β-unsaturated Michael acceptor system is critical for its mechanism of action, likely involving a covalent reaction with the active site cysteine of target proteases. nih.govnih.gov Saturation of the enamide double bond results in a dramatic decrease in potency, confirming its role as the reactive "warhead". nih.govnih.gov

Key strategies to enhance potency and selectivity include:

Modification of the N-terminus: The N-terminal end of this compound appears to be loosely bound and contributes weakly to drug-target interactions. researchgate.net However, replacing the N-terminal ester bond with an amide bond led to a 2.3-fold decrease in inhibitory potency against Schistosoma mansoni cathepsin B1 (SmCB1). nih.gov

Alterations at P1, P1', and P4 Positions: Modifications to the amino acid residues that occupy the binding pockets of the target protease have yielded significant improvements in potency. For instance, an analog (compound 10) with L-leucine at the fifth residue (P1') exhibited sub-nanomolar inhibitory activity against human cathepsin L, with a Ki of 0.094 ± 0.01 nM. nih.gov Another analog (compound 5), with L-isoleucine at the first residue and L-alanine at the fourth, was the most potent against T. cruzi, with an LD50 of just 5.1 ± 1.4 nM. nih.gov

Introduction of Aromatic and Aliphatic Groups: The introduction of an alkynyl tail at the R" position resulted in a sub-nanomolar Ki value against cathepsin L. nih.gov Furthermore, intramolecular π-π stacking interactions between aromatic substituents at the P1 and P1′ positions can restrict the inhibitor's conformation, which may enhance potency and selectivity. biorxiv.orgresearchgate.net

Stereochemistry: The stereochemistry of the amino acid residues is crucial. Inversion of the stereocenter at the fifth residue consistently increased potency against cathepsin L, while inversion at the fourth residue reduced it. nih.gov

Selectivity: this compound demonstrates notable selectivity for cathepsin L over other homologous proteases like cathepsin V and cathepsin B. nih.gov Further modifications aim to enhance this selectivity to minimize off-target effects. Analogs have been developed that are selective over cathepsin B and other related human cathepsin proteases. biorxiv.org

Table 1: Structure-Activity Relationship (SAR) Highlights of this compound Analogs

| Modification | Target Enzyme/Organism | Effect on Potency | Reference |

| Saturation of enamide olefin | Cathepsin L / SmCB1 | Dramatic decrease | nih.govnih.gov |

| Inclusion of L-leucine at fifth residue (analog 10) | Cathepsin L | Significant increase (Ki = 0.094 nM) | nih.gov |

| L-Ile at first residue, L-Ala at fourth (analog 5) | Trypanosoma cruzi | Most potent analog (LD50 = 5.1 nM) | nih.gov |

| Inversion of stereocenter at fifth residue | Cathepsin L | Increased | nih.gov |

| Inversion of stereocenter at fourth residue | Cathepsin L | Decreased | nih.gov |

| Replacement of N-terminal ester with amide bond | SmCB1 | 2.3-fold decrease | nih.gov |

| Introduction of intramolecular π-π stacking | Trypanosoma cruzi | ~5-fold increase | biorxiv.orgresearchgate.net |

Methodologies for Improving Pharmacokinetic and Pharmacodynamic Profiles (e.g., Metabolic Stability, Permeability)

A critical hurdle for peptide-based drugs is their often-poor pharmacokinetic properties, including low metabolic stability and cell permeability. Future development of this compound analogs must address these challenges. Strategies to improve these profiles include:

Increasing Solubility and Permeability: The anti-T. cruzi potency of certain analogs was increased by approximately 5-fold, which was attributed to an increase in their solubility and/or permeability. biorxiv.orgresearchgate.net

Enhancing Metabolic Stability: The rigidification of a flexible ligand through strategies like promoting intramolecular interactions is a recognized approach in drug design to reduce drug metabolism. biorxiv.org Peptide backbone modifications, such as thioamide substitution, are known to improve the proteolytic stability of peptides and could be explored for this compound analogs. rsc.org

Optimizing Drug-like Properties: The co-crystal structures of this compound analogs bound to their target proteases will be invaluable for guiding modifications aimed at improving metabolic stability, solubility, and permeability while maintaining high potency and selectivity. biorxiv.org Computational in silico tools can be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of newly designed analogs before their synthesis. mdpi.com

Advanced Preclinical Development

Once optimized analogs are synthesized, they must undergo rigorous preclinical evaluation to establish their efficacy and safety in models that are relevant to human diseases.

While this compound and its analogs have shown potent in vitro activity, comprehensive in vivo studies are essential to validate their therapeutic potential.

Antiparasitic Activity: this compound and its analogs are highly potent against the intracellular amastigote stage of T. cruzi in cell-based assays, making the scaffold a promising lead for anti-Chagas disease drug development. nih.govbiorxiv.org One analog has been shown to cure murine malaria infection in mice at a dose of 25 mg/kg and delay parasitemia at lower doses. biorxiv.org Future studies should focus on evaluating optimized analogs in robust animal models of Chagas disease and schistosomiasis.

Antiviral Activity: this compound and two of its analogs potently inhibit SARS-CoV-2 infection in vitro by targeting the host protease cathepsin L. acs.orgnih.gov Future work is planned to investigate the in vivo efficacy of these compounds in SARS-CoV-2 infection models, especially since the analogs maintain potency against mouse cathepsin L. biorxiv.org

Ensuring the safety of a drug candidate is paramount. The toxicological profile of this compound analogs must be thoroughly characterized.

Cytotoxicity: Encouragingly, this compound and its analogs have shown a lack of cytotoxicity to host murine cells at concentrations up to 10 μM, which is significantly higher than their effective concentrations against parasites. nih.gov This suggests a favorable therapeutic window. This lack of toxicity is likely due to the redundancy of proteolytic enzymes in mammalian cells, which can compensate for the inhibition of a specific protease, whereas the target protease in the parasite (e.g., cruzain) is essential for its survival. nih.gov

Host Target-Related Toxicity: Since the primary target in mammalian cells is cathepsin L, a host enzyme, there is a potential risk for side effects. nih.gov Cathepsin L is involved in various physiological processes, and mice deficient in this enzyme exhibit issues like hair loss and bone defects. biorxiv.org However, it is anticipated that treatment for acute infections like COVID-19 would be short-term, potentially mitigating these risks. biorxiv.org

Formal Safety Studies: Advanced preclinical development will require a battery of toxicological assays. researchgate.net This includes assessing genotoxicity and conducting sub-chronic and chronic toxicity studies in animal models (e.g., rodents, dogs, nonhuman primates) to determine the no-observed-adverse-effect level (NOAEL) and identify any potential target organ toxicities. biorxiv.orgresearchgate.net

Investigating Potential Drug Resistance Mechanisms

The development of drug resistance is a major threat to the long-term efficacy of any antimicrobial agent. nih.gov For this compound, which acts as a covalent inhibitor, resistance could potentially emerge through several mechanisms. It is crucial to proactively investigate these possibilities. Future research should focus on:

Target-Based Resistance: Mutations in the gene encoding the target protease (e.g., cruzain in T. cruzi or cathepsin L in host cells) could alter the active site, preventing the covalent binding of this compound analogs while preserving the enzyme's essential biological function.

Drug Efflux and Metabolism: Parasites or host cells could develop resistance by upregulating efflux pumps that actively remove the drug from the cell or by evolving metabolic pathways that inactivate the compound before it reaches its target.

Combination Therapy: To circumvent the development of resistance, combination therapy is a promising strategy. For SARS-CoV-2, combining a cathepsin L inhibitor like a this compound analog with an inhibitor of another viral entry pathway, such as a TMPRSS2 inhibitor, resulted in a synergistic improvement in antiviral activity. acs.orgnih.gov This approach could allow for lower doses of each drug and reduce the likelihood of resistance emerging. acs.org

Exploration of Novel Therapeutic Indications

This compound, a natural product derived from marine cyanobacteria, was initially identified for its modest antimalarial properties against Plasmodium falciparum. nih.govwikipedia.org Subsequent research, however, has unveiled its function as a highly potent and selective irreversible inhibitor of human cathepsin L, a lysosomal cysteine protease. nih.govwikipedia.orgnih.govnih.gov This primary mechanism of action—the inhibition of cathepsin L and related cysteine proteases—positions this compound and its synthetic analogs as promising scaffolds for a variety of therapeutic applications beyond its initial discovery.

The potential for developing this structural class into new drugs is significant, particularly in the realm of infectious diseases. wikipedia.orgnih.gov Its inhibitory action against essential parasite proteases has been demonstrated in several studies. For instance, this compound shows remarkable, nanomolar-level activity against the intracellular amastigote stage of Trypanosoma cruzi, the parasite responsible for Chagas disease, by inhibiting the essential cysteine protease cruzain. nih.govbiorxiv.orgresearchgate.net Similarly, it is a potent inhibitor of cathepsin B1 (SmCB1) in Schistosoma mansoni, the parasitic fluke that causes schistosomiasis, highlighting its potential as a novel antischistosomal agent. acs.orgescholarship.orgnih.gov

More recently, the critical role of cathepsin L in the cellular entry of coronaviruses has brought this compound into focus as a potential antiviral agent. Research has confirmed that this compound and its analogs potently inhibit SARS-CoV-2 infection in vitro by blocking host cathepsin L activity. acs.orgbiorxiv.orgutmb.edunih.gov This has opened a new avenue for developing host-directed antiviral therapies for COVID-19 and potentially future coronavirus outbreaks. acs.orgbiorxiv.org

Beyond infectious diseases, the upregulation of cathepsin L in various pathological conditions suggests other potential therapeutic indications. Its role in tumor invasion and metastasis, where it facilitates the degradation of the extracellular matrix by cancer cells, makes it a compelling target in oncology. nih.govresearchgate.net Furthermore, cathepsin L is implicated in processing proneuropeptides, suggesting that its inhibitors could be explored for the regulation of pain. nih.gov The broad bioactivity of the this compound scaffold continues to encourage the exploration of its therapeutic potential across a diverse range of diseases driven by cysteine protease activity.

Table 1: Investigated Therapeutic Activities of this compound

| Therapeutic Area | Target Organism/Virus | Target Enzyme | Observed In Vitro Activity |

|---|---|---|---|

| Antiparasitic (Malaria) | Plasmodium falciparum | Falcipains (FP-2, FP-3) | Inhibition of parasite development. nih.govbiorxiv.orgnih.govacs.org |

| Antiparasitic (Chagas Disease) | Trypanosoma cruzi | Cruzain | Potent inhibition of intracellular amastigotes (IC50 = 14.7 nM). nih.gov |

| Antiparasitic (Schistosomiasis) | Schistosoma mansoni | Cathepsin B1 (SmCB1) | Potent inhibition of SmCB1 and deleterious effects on cultured worms. acs.orgescholarship.orgnih.gov |

| Antiparasitic (Leishmaniasis) | Leishmania donovani | Not specified | Moderate activity (IC50 = 9.3 μM). wikipedia.org |

| Antiviral (COVID-19) | SARS-CoV-2 | Human Cathepsin L | Potent inhibition of viral infection in VeroE6 cells (IC90 = 88 nM). acs.orgresearchgate.net |

| Anticancer | HeLa, HT-29 cell lines | Human Cathepsin L | Cytotoxicity observed (IC50 = 12 μM in HeLa cells). wikipedia.org |

Integration of Omics Technologies and Network Pharmacology in Drug Discovery

The development of this compound from a natural product hit to a promising drug lead has been significantly accelerated by the integration of modern chemical biology and computational techniques. These approaches provide deep mechanistic insights that guide the rational design of next-generation analogs with improved potency and selectivity.

A key example of the use of omics technologies is the application of activity-based protein profiling (ABPP) and chemoproteomics to definitively identify the cellular targets of this compound. acs.org To achieve this, a synthetic analog of this compound was created with a terminal alkyne group, serving as a "click chemistry" handle (GalAlkyne). acs.org This probe molecule was incubated with live cells, and its covalently bound protein partners were subsequently pulled down and identified using mass spectrometry-based proteomics. These experiments confirmed that human cathepsin L is the primary and most abundant protein target of this compound in host cells, providing direct evidence for its mechanism of action in a complex biological system. acs.org

In parallel, network pharmacology principles, driven by computational modeling, have been central to understanding the compound's structure-activity relationships (SAR). Molecular docking and extensive molecular dynamics (MD) simulations have been employed to model the precise binding mode of this compound within the active sites of its target proteases, including human cathepsin L, T. cruzi cruzain, and S. mansoni SmCB1. nih.govbiorxiv.orgacs.org These computational studies have been instrumental in:

Proposing a Covalent Binding Mechanism: Simulations identified the reactive enamide "warhead" of this compound as a Michael acceptor, positioned perfectly to form an irreversible covalent bond with the catalytic cysteine residue in the protease active site. nih.govnih.govacs.org

Guiding Analog Synthesis: By revealing the key hydrogen bonds and hydrophobic interactions between the inhibitor and the enzyme, docking studies have identified specific positions on the gallinamide scaffold where modifications could enhance binding affinity and potency. nih.govbiorxiv.orgacs.org

Explaining SAR Data: Computational analyses, including quantum chemical calculations, have helped to rationalize why certain synthetic modifications lead to increased or decreased inhibitory activity, highlighting the importance of specific structural features like the P1' and P2 positions for target binding. researchgate.netacs.orgescholarship.org

Together, these integrated approaches—using proteomics to validate the target and computational chemistry to refine the drug—represent a powerful paradigm in modern drug discovery. They allow for a more efficient, data-driven optimization of natural product scaffolds like this compound, accelerating their journey toward potential clinical applications. biorxiv.org

常见问题

Q. What are the primary natural sources of Gallinamide A, and how are they validated in structural studies?

this compound is a modified depsipeptide isolated from marine cyanobacteria, including Lyngbya spp. (Panama) and Symploca spp. (Florida) . Validation involves a combination of mass spectrometry (HRMS, MS/MS) and advanced NMR techniques. Key steps include:

- Stereochemical assignment : Synthesis of all possible diastereomers (e.g., N,N-dimethyl isoleucine derivatives) followed by blinded de novo structure elucidation to eliminate bias .

- Solvent consistency : Cross-checking NMR data in matching solvents (e.g., CDCl₃ vs. CD₃CN) to resolve discrepancies in chemical shift assignments .

Q. What is the established mechanism of action of this compound against parasitic and viral targets?

this compound acts as a covalent inhibitor of cysteine proteases, notably falcipain-2 (malaria parasite) and human cathepsin L (CatL), which mediates SARS-CoV-2 viral entry via endosomal pathways . Methodological validation includes:

Q. What are common challenges in synthesizing this compound analogues, and how are they addressed?

Key synthesis challenges include stereochemical complexity and macrocyclization efficiency. Strategies involve:

- Solid-phase peptide synthesis (SPPS) : For linear precursor assembly with Fmoc/t-Bu protection .

- Macrocyclization optimization : Screening coupling reagents (e.g., HATU vs. PyBOP) and solvent systems to improve yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data between synthetic and naturally derived this compound?

Discrepancies often arise from solvent effects or stereochemical misassignments. A systematic approach includes:

- Diastereomer synthesis : Prepare all stereoisomers (e.g., four N,N-dimethyl isoleucine diastereomers) and compare NMR spectra under identical conditions .

- Raw data sharing : Submit 1D FID files for direct spectral overlay, minimizing interpretation bias .

- Collaborative validation : Partner with original isolation teams to cross-verify data in blinded studies .

Q. What experimental designs are recommended for assessing the antimalarial and antiviral synergy of this compound?

- Time-course assays : Add this compound at varying intervals pre-/post-infection to pinpoint inhibition kinetics (e.g., maximal efficacy when added pre-entry in SARS-CoV-2) .

- Combination therapy screens : Co-administer with TMPRSS2 inhibitors (e.g., camostat) and calculate synergy scores (e.g., Bliss independence model) .

- Cell line selection : Use TMPRSS2-overexpressing vs. CatL-dependent lines (e.g., HEK293-ACE2-TMPRSS2 vs. VeroE6) to isolate entry mechanisms .

Q. How should researchers optimize this compound analogues for improved potency and selectivity?

- Structure-activity relationship (SAR) studies : Modify the P1/P2 positions (e.g., substituents on the terminal isoleucine) and test against CatL/falcipain-2 .

- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) and membrane permeability (Caco-2 monolayers) .

- Cryo-EM/X-ray crystallography : Resolve inhibitor-protease binding modes to guide rational design .